molecular formula C21H20N2OS2 B2784994 4-(methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922665-66-5

4-(methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2784994
CAS No.: 922665-66-5
M. Wt: 380.52
InChI Key: GJUQMTOMLUVIJX-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide-thiazole scaffold substituted with a methylsulfanyl group and a tetrahydronaphthalenyl moiety. Its structural uniqueness lies in the combination of a sulfur-containing thiazole core and a lipophilic tetrahydronaphthalenyl group, which may influence bioavailability and target binding .

Properties

IUPAC Name

4-methylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQMTOMLUVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule featuring a thiazole ring and a tetrahydronaphthalene moiety. This structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology. Research into similar compounds has indicated promising antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O2S
  • Molecular Weight : 377.5 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
  • Anticancer Properties : The presence of the tetrahydronaphthalene moiety in conjunction with a thiazole ring has been linked to enhanced anticancer activity. Compounds similar to the target compound have been reported to inhibit key cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating cytotoxic effects in vitro .
  • Kinase Inhibition : Certain benzamide derivatives have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For example, compounds targeting EGFR and HER-2 have shown selective inhibition in kinase assays .

Study 1: Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin.

CompoundMIC (µg/mL)Activity
Thiazole Derivative A16Effective against Staphylococcus aureus
Thiazole Derivative B32Effective against E. coli

Study 2: Anticancer Activity

In vitro studies on the anticancer properties of related compounds showed significant inhibition of cell proliferation in breast cancer cell lines.

CompoundCell LineIC50 (µM)
Compound XMCF-710
Compound YA54915

These findings suggest that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with their structural features:

  • Substituents on the Thiazole Ring : Electron-donating groups such as methyl or methoxy enhance activity.
  • Tetrahydronaphthalene Moiety : This component contributes to hydrophobic interactions with biological targets, improving binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several 1,3,4-oxadiazole and thiazole derivatives reported in the literature. Key differences lie in the heterocyclic core (thiazole vs. oxadiazole) and substituent modifications:

Compound Name Core Structure Benzamide Substituent Bioactivity/Application Reference
4-(Methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Thiazole 4-(Methylsulfanyl) Not explicitly reported N/A
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 1,3,4-Oxadiazole 3-(Trifluoromethyl) Ca²⁺/calmodulin inhibition
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (7) 1,3,4-Oxadiazole 4-Bromo Ca²⁺/calmodulin inhibition
OZE-I (cyclopropanecarboxamide derivative) 1,3,4-Oxadiazole Cyclopropanecarboxamide Antimicrobial (MRSA/MSSA)
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide Thiazole Dihydrodioxine-carboxamide Not explicitly reported

Substituent Effects on Activity

  • Electron-Withdrawing Groups : Compounds with halogen (e.g., 4-bromo in 7 ) or trifluoromethyl (e.g., 6 ) substituents exhibit enhanced enzyme inhibition, likely due to increased electrophilicity .
  • Sulfur-Containing Groups : The methylsulfanyl group in the target compound may improve membrane permeability compared to methoxy or hydroxy analogues (e.g., 8 , 10 , 12 ) .
  • Lipophilic Moieties : The tetrahydronaphthalenyl group, common to all listed compounds, contributes to hydrophobic interactions in target binding, as seen in OZE-I’s antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves amide coupling between a benzamide derivative and a thiazole intermediate. Key steps include:

  • Activation of carboxylic acids : Use oxalyl chloride or similar reagents in DCM/DMF at 0°C to generate acyl chlorides .
  • Coupling reaction : Combine the acyl chloride with a thiazol-2-amine derivative in the presence of pyridine or triethylamine as a base. Stirring at room temperature for 18–24 hours is common .
  • Purification : Column chromatography or recrystallization from ethanol is used to isolate the product. Monitor purity via HPLC (target >95%) and confirm structure with 1^1H/13^13C NMR and ESI-MS .
    • Critical Conditions : Maintain anhydrous conditions, control temperature during acid activation, and optimize stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400–500 MHz) and 13^13C NMR (100–125 MHz) in deuterated solvents (e.g., DMSO-d6_6) resolve aromatic protons, methylsulfanyl groups, and thiazole/tetrahydronaphthalenyl moieties .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with <2 ppm error .
  • HPLC : Use reverse-phase C18 columns (e.g., 90% MeOH/H2_2O) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different batches (e.g., 15% vs. 50%)?

  • Methodological Answer :

  • Troubleshooting Steps :

Reagent Quality : Ensure fresh oxalyl chloride and anhydrous solvents (e.g., DCM) to prevent hydrolysis .

Stoichiometry Adjustments : Increase acyl chloride equivalents (1.5x) if the amine is hygroscopic or poorly reactive .

Catalyst Screening : Test coupling agents like HATU or EDCI for improved efficiency .

Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction time .

  • Case Study : reported a 12–50% yield range for similar derivatives; higher yields correlated with electron-deficient aryl acids (e.g., 4-bromobenzamide) due to enhanced electrophilicity .

Q. What strategies are effective for evaluating this compound’s biological activity, particularly in antimicrobial or anticancer contexts?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial Testing : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Mechanistic Studies :
  • Enzyme Inhibition : Test adenylyl cyclase inhibition (if applicable) using cAMP ELISA kits .
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like DNA gyrase or tubulin .
  • SAR Analysis : Compare with analogs (e.g., methylsulfonyl vs. methylsulfanyl groups) to identify critical pharmacophores .

Q. How can researchers address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :

  • Solubilization Techniques :

Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in assay buffer .

Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles to enhance aqueous dispersion .

  • Surfactant Use : Add Tween-80 (0.1%) to prevent aggregation in cell culture media .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between similar compounds (e.g., thiazole vs. oxadiazole derivatives) be interpreted?

  • Methodological Answer :

  • Structural Comparison : Thiazole derivatives (e.g., ) often show higher antimicrobial activity than oxadiazoles ( ) due to enhanced membrane permeability from sulfur-containing heterocycles .
  • Experimental Variables : Control for cell line passage number, serum concentration, and incubation time to minimize variability .

Experimental Design Considerations

Q. What in vivo models are appropriate for preclinical testing of this compound’s therapeutic potential?

  • Methodological Answer :

  • Acute Toxicity : Start with zebrafish embryos for rapid toxicity screening (LC50_{50} determination) .
  • Murine Models : Use xenograft mice (e.g., HCT-116 colon cancer) for antitumor efficacy, dosing at 10–50 mg/kg (IP or oral) with pharmacokinetic profiling .

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